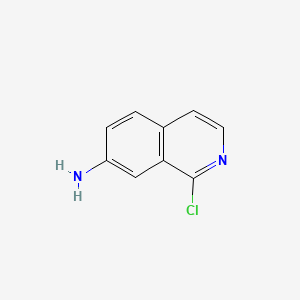

1-Chloroisoquinolin-7-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloroisoquinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-9-8-5-7(11)2-1-6(8)3-4-12-9/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZOHRRUGZFEWGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701306927 | |

| Record name | 7-Isoquinolinamine, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374651-74-7 | |

| Record name | 7-Isoquinolinamine, 1-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374651-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Isoquinolinamine, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Functional Group Transformations of 1 Chloroisoquinolin 7 Amine

Reactivity of the Chloro Substituent at Position 1

The chlorine atom at the C1 position of the isoquinoline (B145761) ring is susceptible to a variety of transformations, making it a key handle for molecular diversification.

The chloro group at position 1 of the isoquinoline nucleus is activated towards nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org This reactivity is enhanced by the electron-withdrawing nature of the nitrogen atom in the heterocyclic ring, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.com A variety of nucleophiles can displace the chloride ion, including amines, alkoxides, and thiolates. For instance, the reaction of 1-chloroisoquinoline (B32320) with amines in the presence of a base like cesium carbonate in a solvent such as dimethyl sulfoxide (B87167) (DMSO) can yield 1-aminoisoquinoline (B73089) derivatives. researchgate.net Similarly, treatment with sodium methoxide (B1231860) leads to the corresponding 1-methoxyisoquinoline. shahucollegelatur.org.in The use of aqueous conditions with surfactants like hydroxypropyl methylcellulose (B11928114) (HPMC) has also been shown to facilitate SNAr reactions with various nitrogen-based nucleophiles under mild temperatures. d-nb.info

| Reactant | Nucleophile | Conditions | Product |

|---|---|---|---|

| 1-Chloroisoquinoline | Amines | Cs₂CO₃, DMSO | 1-Aminoisoquinoline derivatives |

| 1-Chloroisoquinoline | Sodium Methoxide | CH₃OH, 60°C | 1-Methoxyisoquinoline |

| Various Electrophiles | Nitrogen-based nucleophiles | HPMC, Water, KOH | Substituted aromatic compounds |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and the chloro group at C1 of 1-chloroisoquinolin-7-amine serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the aryl chloride with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is widely used to introduce alkyl, alkenyl, or aryl groups at the 1-position of the isoquinoline core.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. wikipedia.orgacs.org This reaction allows for the coupling of the C1 position with a wide range of primary and secondary amines, providing access to a diverse set of N-substituted 1-aminoisoquinoline derivatives. wikipedia.orgacs.org The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. nih.govsigmaaldrich.com For example, a common catalytic system involves a palladium source like Pd(OAc)₂ and a phosphine (B1218219) ligand such as BINAP, with a base like cesium carbonate. nih.gov

| Reaction Type | Coupling Partner | Catalyst System (Example) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compounds (e.g., boronic acids) | Pd catalyst, base | C-C |

| Buchwald-Hartwig Amination | Primary or secondary amines | Pd(OAc)₂, BINAP, Cs₂CO₃ | C-N |

Reductive dehalogenation offers a method to remove the chlorine atom at the 1-position, yielding the corresponding isoquinolin-7-amine. This transformation can be achieved using various reducing agents and catalytic systems. Methods include transition-metal-free hydrogenation promoted by a base with an aldehyde or alcohol as the hydrogen source. organic-chemistry.org Another approach involves visible-light-induced, nickel-catalyzed photodehalogenation using tetrahydrofuran (B95107) as the hydrogen source. organic-chemistry.org Additionally, photo-induced, transition-metal-free dehalogenation can be accomplished using phenylhydrazine (B124118) as a promoter under visible light irradiation. researchgate.net Unwanted dehalogenation can sometimes occur as a side reaction during other transformations, such as amination, particularly if the amine quality is suboptimal.

Reactivity of the Amino Substituent at Position 7

The primary amino group at the C7 position is a versatile functional handle, enabling a range of chemical modifications.

The amino group of this compound can readily undergo acylation with acylating agents like acyl chlorides or anhydrides to form the corresponding amides. For instance, reaction with chloroacetyl chloride in the presence of a base like triethylamine (B128534) can yield the N-chloroacetyl derivative. nih.gov

Alkylation of the amino group can be achieved through various methods. Reductive amination, for example, involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent to form N-alkylated products. nih.gov N-alkylation can also be performed using alkyl halides. nih.gov These reactions provide a straightforward route to secondary and tertiary amine derivatives.

The primary aromatic amino group at the 7-position can be converted into a diazonium salt through a process called diazotization . vedantu.com This involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). doubtnut.comorganic-chemistry.orglkouniv.ac.in

The resulting diazonium salt is a valuable intermediate that can undergo a variety of subsequent transformations, most notably Sandmeyer-type reactions . wikipedia.orgbyjus.comorganic-chemistry.org In a classic Sandmeyer reaction, the diazonium group is replaced by a halide (e.g., -Cl, -Br) or a cyano group (-CN) using a copper(I) salt as a catalyst. wikipedia.org This provides a powerful method for introducing a range of substituents at the 7-position of the isoquinoline ring. nih.gov For example, a Pschorr reaction, which involves diazotization followed by a copper-catalyzed intramolecular cyclization, can be used to form tetracyclic fused heterocycles. researchgate.net

| Reaction Type | Reagent(s) | Intermediate/Product |

|---|---|---|

| Acylation | Acyl chloride/anhydride | Amide |

| Alkylation | Alkyl halide or Aldehyde/Ketone + reducing agent | Secondary/tertiary amine |

| Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium salt |

| Sandmeyer Reaction | Diazonium salt, Cu(I) halide/cyanide | Aryl halide/nitrile |

Reactivity of the Isoquinoline Core under Various Conditions

Electrophilic aromatic substitution (EAS) on the isoquinoline ring system is influenced by the directing effects of the existing substituents and the inherent reactivity of the bicyclic system. uomustansiriyah.edu.iqmasterorganicchemistry.com The nitrogen atom in the isoquinoline ring deactivates the pyridine (B92270) ring towards electrophilic attack, making the benzo ring the more favorable site for substitution. The reaction generally proceeds through a two-step mechanism: the initial attack of the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. uomustansiriyah.edu.iqmasterorganicchemistry.com

In this compound, the amino group (-NH₂) is a strong activating group and an ortho-, para-director. The chloro group (-Cl) is a deactivating group but is also an ortho-, para-director. mnstate.edu Therefore, electrophilic attack is expected to be directed to the positions ortho and para to the strongly activating amino group. The chlorine at position 1 and the nitrogen in the heterocyclic ring will also influence the regioselectivity. The presence of the chlorine atom at the 1-position can enhance the electrophilic substitution reactivity.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. mnstate.eduuci.edu The specific conditions for these reactions on this compound would need to be carefully controlled to achieve the desired regioselectivity and avoid side reactions.

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.orgorganic-chemistry.org This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or lithium diisopropylamide (LDA), to facilitate deprotonation at the ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with various electrophiles. wikipedia.org

For this compound, the primary amine group can act as a directing group. However, the acidic protons of the amine would be deprotonated first by the strong base. Therefore, protection of the amine group, for instance as a Boc (tert-butyloxycarbonyl) group, is often necessary to enable directed ortho-metalation. The protected amine can then direct lithiation to the adjacent C-6 or C-8 positions. For example, Boc-protected 1,2,3,4-tetrahydroisoquinolin-6-amine (B2780776) has been shown to undergo directed ortho-metalation, leading to regioselective chlorination at the 7-position.

The general principle of DoM involves the interaction of the DMG with the lithium reagent, followed by deprotonation of the nearest ortho-position to form an aryllithium intermediate, which then reacts with an electrophile. wikipedia.org Amine additives like TMEDA (tetramethylethylenediamine) are often used to break up organolithium aggregates and increase reactivity. baranlab.org

Dearomatization reactions disrupt the aromaticity of the isoquinoline core to create three-dimensional structures, which is a topic of growing interest in medicinal chemistry. nih.gov This can be achieved through various methods, including catalytic asymmetric dearomatization. nih.gov For instance, borane-catalyzed hydrosilylation has been used as a dearomatizing tool for quinolines and isoquinolines, leading to the formation of N-silyl enamine intermediates. thieme-connect.com These intermediates can then undergo further reactions, such as [3+2] cycloadditions with organic azides. thieme-connect.com

Conversely, re-aromatization processes can be employed to restore the aromatic isoquinoline system from a partially or fully saturated precursor. nih.gov For example, the oxidation of tetrahydroisoquinolines (THIQs) can lead to the formation of the corresponding isoquinolines. nih.gov Pyridine-N-oxide has been shown to promote the rearomatization of THIQs at elevated temperatures. nih.gov The mechanism of such reactions can be complex and may involve multiple pathways, including autoxidation in the presence of air. nih.gov

Derivatization to Polycyclic and Fused Heterocyclic Systems

This compound is a valuable scaffold for the synthesis of a variety of polycyclic and fused heterocyclic systems. wiley-vch.desioc-journal.cn The presence of both a reactive chlorine atom and an amine group allows for diverse synthetic transformations.

One important application is the synthesis of imidazo[5,1-a]isoquinolines, which are known for their diverse biological activities. These can be synthesized through various methods, including the condensation of 2-aminobenzylamine with 2-bromoacetophenone (B140003) followed by cyclization. Palladium-catalyzed cross-coupling reactions are also employed in their synthesis.

Furthermore, the amino group can be diazotized and subsequently undergo intramolecular cyclization, such as in a Pschorr reaction, to form tetracyclic fused heterocycles. researchgate.net The chlorine atom at the 1-position can be substituted by various nucleophiles, which can then be involved in cyclization reactions to build additional rings onto the isoquinoline core. For example, reaction with phenol (B47542) followed by treatment with ammonium (B1175870) acetate (B1210297) can be used to introduce an amine at the 1-position, which can then be used in further cyclization reactions. thieme-connect.de

The following table presents examples of fused heterocyclic systems that can be synthesized from isoquinoline derivatives.

Table 2: Examples of Fused Heterocyclic Systems from Isoquinoline Derivatives

| Fused System | Synthetic Approach | Reference |

|---|---|---|

| Imidazo[5,1-a]isoquinoline | Condensation and cyclization reactions, Pd-catalyzed cross-coupling | |

| Tetracyclic fused heterocycles | Diazotization and intramolecular cyclization (Pschorr reaction) | researchgate.net |

| Benzo wikipedia.orgimidazo[2,1-a]isoquinolines | Tandem cyclization strategies | nih.gov |

Reaction Mechanisms and Intermediate Characterization

The reactions of this compound are governed by well-established mechanistic principles of organic chemistry. Nucleophilic aromatic substitution (SNAr) at the C1 position, electrophilic aromatic substitution on the benzo ring, and reactions involving the amino group are the primary transformations.

The SNAr mechanism typically involves a two-step process: nucleophilic attack at the carbon bearing the leaving group (the ipso-carbon) to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. researchgate.net However, concerted mechanisms have also been proposed for some SNAr reactions. researchgate.net

Electrophilic aromatic substitution proceeds via the formation of a resonance-stabilized carbocation intermediate (arenium ion or σ-complex) after the initial attack of the electrophile on the π-system of the aromatic ring. uomustansiriyah.edu.iqmasterorganicchemistry.com This is the rate-determining step due to the temporary loss of aromaticity. uomustansiriyah.edu.iqmasterorganicchemistry.com Subsequent rapid deprotonation restores the aromatic system. uomustansiriyah.edu.iqmasterorganicchemistry.com

The characterization of reaction intermediates is crucial for understanding reaction mechanisms. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are instrumental in identifying and characterizing these transient species. scispace.com For example, in directed ortho-metalation, the formation of the aryllithium intermediate can sometimes be inferred from changes in the color of the reaction mixture. nih.gov Computational studies, such as the analysis of molecular electrostatic potential (MEP), can also provide insights into the reactivity and potential sites for electrophilic and nucleophilic attack. researchgate.net

Structure Activity Relationship Sar Studies in Molecular Interactions for Isoquinoline Derivatives

Positional Isomerism and its Impact on Molecular Recognition

Positional isomerism, the variation in the location of substituents on a molecular scaffold, profoundly influences a molecule's shape, electronic distribution, and ability to interact with biological macromolecules. In the context of chloro-amino-substituted isoquinolines, altering the positions of the chlorine and amine groups can lead to dramatic shifts in biological activity and target selectivity.

The specific placement of these functional groups determines the molecule's hydrogen bonding capacity, steric profile, and electrostatic potential, which are all critical for molecular recognition at a protein's binding site. For instance, studies on kinase inhibitors have shown that swapping the substituent positions on the isoquinoline (B145761) core directly affects target binding affinity. Research into inhibitors of Protein Arginine Methyltransferase 3 (PRMT3) has also highlighted that placing a chlorine atom at the 7-position can reduce potency, underscoring the critical nature of spatial orientation for effective molecular interaction. The interaction of substituted anilines with crown ethers further demonstrates that steric hindrance from a substituent near the interacting amino group can significantly decrease binding. nih.govnih.gov

A comparison of 1-Chloroisoquinolin-7-amine with its positional isomers reveals these critical differences in their potential for molecular interactions.

Table 1: Comparison of Positional Isomers and Their Impact on Molecular Recognition To display the table in an interactive format, please view this article in a compatible browser.

| Compound Name | Positional Isomerism Details | Reported Impact on Molecular Recognition | Citations |

|---|---|---|---|

| This compound | Chlorine at C1, Amine at C7 | The specific SAR is inferred from related isomers. The C1-chloro group activates the position for nucleophilic substitution, while the C7-amine acts as a key hydrogen bond donor/acceptor. | biosynth.comamericanelements.com |

| 1-Chloroisoquinolin-4-amine | Chlorine at C1, Amine at C4 | This isomer, compared to 4-Chloroisoquinolin-1-amine, demonstrates how positional changes directly affect binding affinity in kinase inhibitor studies. | |

| 4-Chloroisoquinolin-1-amine | Chlorine at C4, Amine at C1 | Serves as a pharmacophore in drug discovery and is studied for its potential as a kinase inhibitor. The C1-amine is a crucial interaction point. | vulcanchem.com |

| 7-Chloroisoquinolin-1-amine | Chlorine at C7, Amine at C1 | The 7-chloro substitution has been shown to reduce potency in certain enzyme inhibition studies (e.g., PRMT3), indicating that this position is sensitive for target binding. Analogs exhibit anticancer activity. vulcanchem.com | vulcanchem.com |

Role of Halogen Substituents in Molecular Interactions

The identity of the halogen substituent (e.g., fluorine, chlorine, bromine) on the isoquinoline scaffold is a critical factor in determining the potency and selectivity of molecular interactions. Halogens influence binding through a combination of electronic effects, steric bulk, hydrophobicity, and their ability to form specific non-covalent interactions known as halogen bonds. nih.govmdpi.com

The strength of a halogen bond generally increases with the polarizability of the halogen atom, following the trend F < Cl < Br < I. mdpi.com This interaction involves an electropositive region (the σ-hole) on the halogen atom interacting with a nucleophilic site on the target protein. nih.gov In some cases, heavier halogens like iodine can lead to stronger interactions and improved enantioselectivity in catalytic reactions involving isoquinoline substrates. wiley.com

Table 2: Effects of Different Halogen Substituents on Molecular Interactions of Isoquinoline Derivatives To display the table in an interactive format, please view this article in a compatible browser.

| Halogen | Key Properties & Effects | Examples of Impact | Citations |

|---|---|---|---|

| Fluorine (F) | High electronegativity, low polarizability. Can form weak halogen bonds and strong hydrogen bonds. Often used to block metabolic sites. | Introduction of fluorine into an isoquinoline-1,3-dione scaffold switched inhibitor selectivity from USP7 to USP2. | nih.gov |

| Chlorine (Cl) | Moderate electronegativity and polarizability. Forms effective halogen bonds and contributes to hydrophobic interactions. | Chloro-substituted isoquinolines are common intermediates in synthesis and are key components of kinase inhibitors. Chloroalkane solvents enhance the fluorescence of isoquinolinium derivatives via halogen-π interactions. nih.gov | nih.gov |

| Bromine (Br) | Higher polarizability and larger size than chlorine. Forms stronger halogen bonds and can participate in Br⋯π interactions. | In some systems, bromine is essential for forming specific intermolecular halogen bonds that are not observed with fluorine or chlorine substituents. mdpi.com | mdpi.com |

Influence of the Amine Group on Binding Affinity and Selectivity

The amine (–NH₂) group is a cornerstone of molecular interactions in medicinal chemistry due to its dual role as a hydrogen bond donor and acceptor. Its presence on the isoquinoline ring, as in this compound, introduces critical functionalities for binding affinity and selectivity.

The amine group's lone pair of electrons can accept a hydrogen bond, while the N-H protons can donate hydrogen bonds to electronegative atoms (like oxygen or nitrogen) in a receptor's binding pocket. nih.gov Furthermore, the basic nature of the amine group allows it to become protonated under physiological conditions (pH ~7.4), forming a positively charged ammonium (B1175870) cation (–NH₃⁺). This cation can then form strong ionic interactions, or salt bridges, with negatively charged amino acid residues, such as aspartate or glutamate, which often act as anchoring points for ligands within a binding site. conicet.gov.ar

The position and substitution of the amine group are also critical. Studies on checkpoint kinase 1 (CHK1) inhibitors revealed a sharp loss of activity when a terminal amine was replaced with structurally similar but non-basic polar groups, demonstrating the essential role of the amine's basicity for potent inhibition. nih.gov The nature of the amine (primary, secondary, or tertiary) can also determine receptor selectivity, as seen in various classes of adrenergic and dopaminergic agents. conicet.gov.arscribd.com

Table 3: Functional Roles of the Amine Group in Molecular Interactions To display the table in an interactive format, please view this article in a compatible browser.

| Functional Role | Description | Example from Isoquinoline or Related Derivatives | Citations |

|---|---|---|---|

| Hydrogen Bonding | Acts as both a hydrogen bond donor (via N-H) and acceptor (via N lone pair). | The amino group on isoquinoline derivatives enhances biological interactions and hydrophilicity through its hydrogen-bonding capabilities. | vulcanchem.com |

| Ionic Interaction (Salt Bridge) | Can be protonated to a cation (–NH₃⁺), forming a strong electrostatic bond with anionic residues (e.g., Asp, Glu) in a protein. | In dopaminergic isoquinolines, the protonated amino group serves as an anchor to a highly conserved aspartic acid residue in the dopamine (B1211576) receptor binding site. | conicet.gov.ar |

| Selectivity Determinant | The position and substitution pattern of the amine group can dictate selectivity between different receptor subtypes or enzyme isoforms. | In CHK1 inhibitors, a basic amine substituent was found to be crucial for activity, with its removal leading to a significant drop in potency. | nih.gov |

Elucidation of Molecular Targets and Pathways in In Vitro Systems

The isoquinoline scaffold has proven to be a "privileged structure," capable of interacting with a diverse array of biological targets. In vitro studies have been instrumental in identifying the specific enzymes and proteins that are modulated by isoquinoline derivatives, thereby elucidating the pathways through which they exert their effects. The specific substitution pattern on the isoquinoline ring, such as that of this compound, directs its affinity towards a particular class of targets.

For example, different isoquinoline derivatives have been identified as potent inhibitors of several key enzyme families. These include protein kinases, which are central regulators of cell signaling, and deubiquitinases, which control protein degradation and stability. nih.govnih.gov Other notable targets include tubulin, a critical component of the cytoskeleton, and poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair and genomic stability. plos.orgscispace.com Inhibition of PARP-1 by the tool compound 5-Aminoisoquinolin-1-one, for instance, leads to the downstream downregulation of the NF-κB signaling pathway, which controls inflammation and cell survival. scispace.com

Table 4: Identified Molecular Targets for Various Isoquinoline Derivatives in In Vitro Systems To display the table in an interactive format, please view this article in a compatible browser.

| Isoquinoline Derivative Class | Molecular Target | Biological Pathway / Function | Citations |

|---|---|---|---|

| Halogenated Isoquinoline-1,3-diones | Deubiquitinases (USP2, USP7) | Protein stability, Ubiquitin-proteasome system | nih.gov |

| Substituted Isoquinolines | Checkpoint Kinase 1 (CHK1) | DNA damage response, Cell cycle control | nih.gov |

| Noscapine Analogs | α-Tubulin | Microtubule dynamics, Mitosis, Cell division | plos.orgwiley.com |

| Aminoisoquinolinones | Poly(ADP-ribose) Polymerases (PARPs) | DNA repair, Genomic stability, NF-κB signaling | scispace.com |

| Chloro-amino Isoquinolines | Various Protein Kinases | Signal transduction, Cell proliferation and survival |

Rational Design and Synthesis of Analogs for Modulating Molecular Interactions

The rational design and synthesis of analogs are at the heart of modern drug discovery, allowing chemists to systematically modify a lead compound like this compound to optimize its interaction with a biological target. This process often combines computational modeling with synthetic chemistry to create novel molecules with improved potency, selectivity, and drug-like properties. plos.orgwiley.com

One powerful strategy is "scaffold morphing," where the core structure is significantly altered to find new, improved chemical matter while retaining key binding interactions. This was successfully used to evolve fragment hits into potent and selective isoquinoline-based CHK1 inhibitors. nih.gov Another approach involves the synthesis of bioisosteres, where a functional group is replaced by another with similar physical or chemical properties to enhance activity or metabolic stability. The design of quinolinylaminoisoquinolines as bioisosteres of the drug Sorafenib led to selective RAF1 kinase inhibitors for melanoma. jst.go.jp

The synthesis of such analogs often leverages the reactivity of the starting materials. For example, the chlorine atom at the C1 position of 1-chloroisoquinoline (B32320) is readily displaced by nucleophiles, a key step in many synthetic routes. jst.go.jp This position's reactivity allows for the introduction of various amine-containing side chains or other functional groups to probe the binding pocket and modulate molecular interactions.

Table 5: Strategies in the Rational Design and Synthesis of Isoquinoline Analogs To display the table in an interactive format, please view this article in a compatible browser.

| Design Strategy | Description | Desired Outcome | Citations |

|---|---|---|---|

| Scaffold Morphing | Progressing a chemical series by making significant changes to the core heterocyclic scaffold. | Improve potency, address synthetic challenges, and achieve novelty in chemical space. | nih.gov |

| Fragment-Based Growing | Starting with a small, weakly binding fragment and systematically adding chemical groups to improve affinity. | Develop potent leads from low-affinity hits by optimizing interactions with the target. | nih.gov |

| Bioisosteric Replacement | Substituting a part of the molecule with a chemical group that has similar properties. | Enhance target affinity, improve selectivity, or optimize pharmacokinetic properties. | jst.go.jp |

| In Silico Modeling | Using computer simulations and docking studies to predict the binding affinity of designed analogs before synthesis. | Prioritize the synthesis of compounds with the highest probability of success and guide design efforts. | plos.orgwiley.com |

| Structure-Guided Design | Using X-ray crystallography or NMR data of a ligand-protein complex to design new analogs that fit the binding site more effectively. | Create highly potent and selective compounds by exploiting specific features of the target's binding pocket. | nih.gov |

Computational and Theoretical Investigations of 1 Chloroisoquinolin 7 Amine and Its Analogs

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-Chloroisoquinolin-7-amine, DFT calculations, particularly using methods like B3LYP with basis sets such as 6-31+G(d,p), have been employed to determine its optimized molecular geometry. researchgate.net These studies provide precise information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional shape. libretexts.orgopenstax.org

The molecular structure of isoquinoline (B145761) derivatives is characterized by a bicyclic system comprising a benzene (B151609) ring fused to a pyridine (B92270) ring. In this compound, the presence of the chlorine atom at the C1 position and the amine group at the C7 position significantly influences the electronic distribution and geometry of the isoquinoline core. The electron-withdrawing nature of the chlorine atom and the nitrogen in the heterocyclic ring, combined with the electron-donating character of the amine group, creates a unique electronic environment. researchgate.net DFT calculations have shown that the substitution of a hydrogen atom with a chlorine atom can lead to a small reduction in the C-N bond length within the heterocyclic ring. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. irjweb.comekb.eg The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. irjweb.comekb.eg

For isoquinoline derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO. researchgate.net This analysis helps in understanding the charge transfer interactions within the molecule. irjweb.com Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. irjweb.com These descriptors provide a quantitative measure of the molecule's reactivity. irjweb.comresearchgate.net For instance, a higher chemical hardness value suggests greater stability. irjweb.com The analysis of these descriptors helps in predicting the reactive sites for electrophilic and nucleophilic attacks. irjweb.com

Table 1: Key Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. irjweb.com |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. irjweb.com |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. irjweb.com |

| Electrophilicity Index (ω) | χ2 / (2η) | Quantifies the electrophilic power of a molecule. irjweb.com |

Aromaticity Analysis and Stability Predictions

Aromaticity is a key chemical property that imparts significant stability to cyclic, planar molecules with a continuous ring of p-orbitals containing 4n+2 π electrons. iitk.ac.in The stability of aromatic compounds influences their reactivity, often favoring substitution reactions over addition reactions. iitk.ac.in For polycyclic systems like isoquinoline, the aromaticity of individual rings can be assessed using computational methods.

One common method for quantifying aromaticity is the Harmonic Oscillator Model of Aromaticity (HOMA) index. researchgate.net The HOMA index is calculated based on the deviation of bond lengths from an optimal value for a fully aromatic system. A HOMA value close to 1 indicates high aromaticity, while values close to 0 suggest a non-aromatic character, and negative values imply anti-aromaticity. chem8.org For 1-chloroisoquinoline (B32320), the HOMA index has been calculated to assess the aromatic character of the benzene and pyridine rings. researchgate.net Such analyses have shown that in some BN-substituted dibenzopentalenes, the stability of isomers can be directly related to the aromaticity of their constituent rings. chem8.org For instance, an isomer containing a more aromatic pyrrole (B145914) ring was found to be more stable than an isomer with an antiaromatic borole (B14762680) ring. chem8.org

Molecular Docking Simulations for Ligand-Target Interactions (Non-Clinical Context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In a non-clinical context, this can be used to explore the potential interactions of this compound and its analogs with various proteins or macromolecules to understand their binding modes and affinities. frontiersin.orgmdpi.com

The process involves preparing the 3D structures of both the ligand (e.g., this compound) and the target receptor. nih.gov Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the binding site of the receptor, scoring each pose based on a force field that estimates the binding energy. frontiersin.orgnih.gov The results provide insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. mdpi.com These simulations can guide the design of new analogs with potentially enhanced binding characteristics for specific targets. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling (Focus on Molecular Descriptors and Predictive Models)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com The fundamental principle is that the structural features of a molecule, encoded by molecular descriptors, determine its activity. neovarsity.org

In the context of this compound and its analogs, a QSAR study would involve several key steps. First, a dataset of compounds with known activities would be compiled. mdpi.com Then, a wide range of molecular descriptors would be calculated for each compound. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). neovarsity.orgresearchgate.net

The next step is to use statistical methods or machine learning algorithms, such as Multiple Linear Regression (MLR), Random Forest (RF), or Artificial Neural Networks (ANN), to build a predictive model that correlates the descriptors with the observed activity. mdpi.comnih.gov The robustness and predictive power of the QSAR model are then rigorously validated using internal and external test sets. u-strasbg.fr A successful QSAR model can be used to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts. mdpi.comnih.gov

Table 2: Common Types of Molecular Descriptors in QSAR

| Descriptor Type | Examples | Information Encoded |

|---|---|---|

| 1D Descriptors | Molecular Weight, logP, Number of Hydrogen Bond Donors/Acceptors | Basic physicochemical properties. neovarsity.org |

| 2D Descriptors | Topological Indices, Molecular Fingerprints | Structural connectivity and similarity. neovarsity.org |

| 3D Descriptors | Molecular Shape, Electrostatic Fields (CoMFA) | Three-dimensional structure and intermolecular interaction fields. neovarsity.org |

Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The three-dimensional conformation of a molecule and its ability to form non-covalent interactions are critical for its behavior in different environments. Conformational analysis of this compound and its analogs can be performed using computational methods to identify low-energy conformers and understand the flexibility of the molecular scaffold.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions at a molecular level. rsc.org By mapping the potential energy surface (PES) of a reaction, chemists can identify reactants, products, intermediates, and transition states. smu.edu This allows for a detailed understanding of the reaction pathway and the factors that control its rate and selectivity.

For reactions involving this compound or its analogs, computational methods like DFT can be used to model the reaction mechanism. For instance, in the synthesis of a related compound, 4-bromo-1-chloro-7-methylisoquinoline, DFT calculations were used to rationalize the observed regioselectivity of the bromination reaction by showing enhanced electron density at the C-4 position. Similarly, computational studies can be employed to investigate the mechanism of nucleophilic substitution reactions at the C1 position, which is activated by the chlorine atom. By calculating the activation energies for different possible pathways, the most likely mechanism can be determined. smu.edubeilstein-journals.org

Applications in Chemical Research and Advanced Materials Science Excluding Clinical

Role as a Key Synthetic Building Block for Complex Molecules

1-Chloroisoquinolin-7-amine serves as a crucial intermediate in the assembly of more complex and polyfunctional molecules. The presence of both a halogen and an amine group on the isoquinoline (B145761) core allows for sequential and site-selective reactions, such as nucleophilic aromatic substitutions and transition metal-catalyzed cross-coupling reactions.

Researchers have utilized related chloro- and amino-isoquinoline structures as foundational components for synthesizing a range of complex chemical entities. For instance, the chlorine atom at the C-1 position is susceptible to displacement by various nucleophiles, while the amino group can be acylated, alkylated, or used in coupling reactions. A notable application of similar building blocks is in the synthesis of kinase inhibitors. For example, a scalable synthesis of a B-Raf kinase inhibitor involved a key step of a Palladium-catalyzed Negishi coupling of 4-bromo-1-chloroisoquinoline (B1267708) with an isoquinoline-7-yl ester derivative to form a bis-isoquinolinyl structure. researchgate.net This intermediate was then further reacted with an aminopyrimidine. researchgate.net Similarly, 1-chloro-5-nitroisoquinoline (B1581046) has been used as a starting material where the chloro group is substituted by various aromatic amines, followed by reduction of the nitro group to an amine, creating complex N-aryl-isoquinolinediamines. jst.go.jp These strategies highlight how the chloro- and amino- functionalities on the isoquinoline ring system are exploited to build intricate molecular architectures. The synthesis of 5-Aminoisoquinolin-1-one, a tool for studying poly(ADP-ribose)polymerases (PARPs), has been efficiently achieved from 1-chloroisoquinoline (B32320), demonstrating the utility of this precursor. scispace.com

Table 1: Synthetic Reactions Utilizing the Isoquinoline Scaffold

| Reaction Type | Precursor Scaffold Example | Reagents/Catalysts | Resulting Complex Molecule Type | Reference |

| Negishi Coupling | 4-Bromo-1-chloroisoquinoline | n-BuLi, ZnBr₂, Pd-catalyst | B-Raf Kinase Inhibitor | researchgate.net |

| Nucleophilic Substitution | 1-Chloro-5-nitroisoquinoline | Aromatic amines | N-Aryl-isoquinolin-1-amines | jst.go.jp |

| Suzuki Coupling | 2-Chloroisoquinoline / Boronic acid | Pd-catalyst | Aryl-isoquinoline structures | acs.org |

| Buchwald-Hartwig Amination | 3-Chloroisoquinoline derivative | Benzophenonimine, Pd-catalyst | 3-Aminoisoquinoline intermediate | researchgate.net |

Development of Chemical Probes for Biological Systems (In Vitro)

The isoquinoline scaffold is a recognized "privileged structure" in medicinal chemistry and has been employed in the development of chemical probes to investigate biological systems in vitro. amerigoscientific.com These probes, which can be fluorescently labeled, are designed to interact with specific biological targets like proteins, enabling the study of their function and localization within cellular environments. nih.govnih.gov

While direct synthesis of a chemical probe from this compound is not extensively documented in the reviewed literature, the general strategy often involves modifying a core scaffold that has known biological activity. For example, isoquinoline derivatives have been used as a template for developing kinase inhibitors, which can then be used as chemical tools to study signaling pathways. researchoutreach.org The development of such probes can involve linking a fluorescent dye, like a nitro-benzoxadiazole (NBD) fluorophore, to the core scaffold. nih.gov The amino group on this compound at the C-7 position provides a convenient handle for attaching such reporter tags through reactions like acylation or diazotization followed by azide (B81097) substitution and click chemistry. nih.gov The development of bivalent ligands, which can act as chemical probes for studying G-protein coupled receptor (GPCR) dimerization, also utilizes pharmacophores that can be derived from isoquinoline-like structures. nih.gov

Utilization in Advanced Materials Science (e.g., Ultralong Room-Temperature Phosphorescence Materials)

The field of advanced materials has seen a surge in the development of organic molecules that exhibit ultralong room-temperature phosphorescence (UORTP). These materials have potential applications in areas like data encryption and bio-imaging. A common strategy to achieve UORTP is through a host-guest doping approach, where a phosphorescent organic molecule (guest) is dispersed within a rigid polymer matrix (host). This rigid environment suppresses non-radiative decay pathways, allowing for long-lived phosphorescence.

Currently, there is no specific research available that describes the use of this compound as a guest molecule in UORTP materials. Studies in this area have successfully employed other organic compounds such as benzophenone (B1666685) derivatives, 4H-chromenones, and certain heterocyclic polynuclear aromatics as the phosphorescent dopants in matrices like polyvinyl alcohol (PVA) or ε-Polylysine. github.iowikipedia.org These systems achieve impressive afterglows, with lifetimes extending up to several seconds. github.io The underlying principle involves promoting intersystem crossing and protecting the generated triplet excitons from quenching. While isoquinoline itself is a component of many organic dyes and has inherent photophysical properties, the potential of this compound as a phosphor in such advanced materials remains an unexplored area of research. wikipedia.org

Exploration in Mechanistic Chemical Biology Studies

Chemical biology often employs small molecules to perturb and study biological pathways, providing insights into disease mechanisms. Isoquinoline derivatives are frequently identified in high-throughput screening campaigns and developed into potent inhibitors of various enzymes, such as kinases, which are central to many signaling pathways. researchoutreach.orgnih.gov These inhibitors can then serve as tools for mechanistic studies.

Although the isoquinoline core is prevalent in compounds used for such research, specific studies detailing the use of this compound to probe biological mechanisms are not prominent in the available literature. Research in this area often focuses on understanding structure-activity relationships (SAR) to optimize the potency and selectivity of an inhibitor for its target. For instance, structure-guided evolution of isoquinoline scaffolds has led to highly selective CHK1 kinase inhibitors, which are invaluable for studying the DNA damage response network. nih.govmdpi.com The functional groups of this compound would allow it to be used as a starting point for creating derivatives to probe these types of interactions, but specific examples are not currently documented.

Precursor for Scaffold Diverse Library Synthesis (for non-clinical screening)

The synthesis of chemical libraries containing a wide diversity of structures is a cornerstone of modern drug discovery and chemical biology. These libraries are screened against biological targets to identify "hit" compounds with desired activity. thermofisher.comchemdiv.com The isoquinoline scaffold is a common feature in such libraries due to its prevalence in biologically active natural products and approved drugs. github.iomdpi.comnih.gov

This compound is an ideal precursor for generating a focused library of molecules for non-clinical screening. Its bifunctional nature, with two distinct reactive sites, allows for the systematic introduction of a wide variety of chemical groups. This process, known as diversity-oriented synthesis, can rapidly generate a multitude of unique compounds from a single, versatile starting scaffold. nih.govmedchemexpress.com The chlorine at C-1 can be substituted through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with a diverse set of boronic acids or amines. Simultaneously or sequentially, the amine at C-7 can be modified through acylation, sulfonylation, or reductive amination with a range of carboxylic acids, sulfonyl chlorides, or aldehydes/ketones. This combinatorial approach allows for the exploration of the chemical space around the isoquinoline core to discover compounds with novel properties.

Table 2: Potential Diversification of this compound for Library Synthesis

| Reactive Site | Reaction Type | Example Reagent Class | Resulting Functional Group |

| C1-Chloro | Suzuki Coupling | Aryl/Heteroaryl Boronic Acids | C1-Aryl/Heteroaryl |

| C1-Chloro | Buchwald-Hartwig Amination | Primary/Secondary Amines | C1-Amino |

| C1-Chloro | Nucleophilic Substitution | Alkoxides, Thiolates | C1-Ether/Thioether |

| C7-Amino | Acylation | Acid Chlorides, Carboxylic Acids | C7-Amide |

| C7-Amino | Sulfonylation | Sulfonyl Chlorides | C7-Sulfonamide |

| C7-Amino | Reductive Amination | Aldehydes, Ketones | C7-Secondary/Tertiary Amine |

Q & A

Q. How can machine learning models improve reaction yield predictions for novel derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.